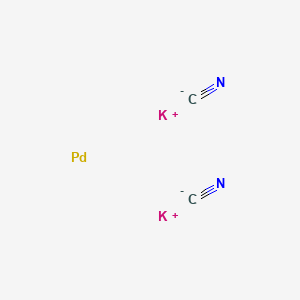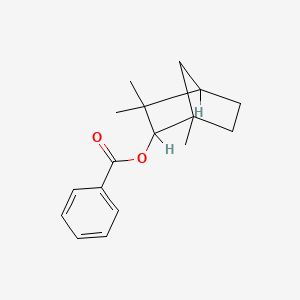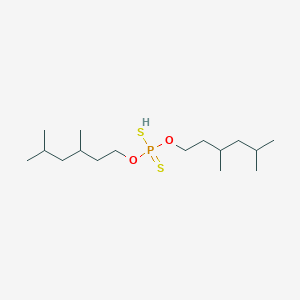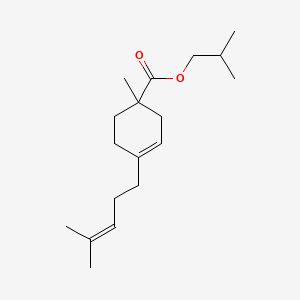
Tribenzylammonium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribenzylammonium acetate is an organic compound with the molecular formula C23H23NO2. It is a quaternary ammonium salt, where the nitrogen atom is bonded to three benzyl groups and one acetate group. This compound is often used in organic synthesis and research due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Tribenzylammonium acetate can be synthesized through the reaction of tribenzylamine with acetic acid. The reaction typically involves mixing tribenzylamine with acetic acid in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction proceeds as follows:
C6H5CH2NH2+CH3COOH→C6H5CH2NH3+CH3COO−
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
Tribenzylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzyl derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohols or benzaldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
Tribenzylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism by which tribenzylammonium acetate exerts its effects involves its ability to act as a catalyst or reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, as a phase-transfer catalyst, it facilitates the transfer of ions or molecules between different phases, enhancing the reaction rate and yield.
類似化合物との比較
Similar Compounds
- Tetrabutylammonium acetate
- Tetramethylammonium acetate
- Tetraethylammonium acetate
Comparison
Tribenzylammonium acetate is unique due to its three benzyl groups, which provide distinct steric and electronic properties compared to other quaternary ammonium salts. This uniqueness makes it particularly effective in certain catalytic and synthetic applications where other compounds may not perform as well.
特性
| 68015-83-8 | |
分子式 |
C23H25NO2 |
分子量 |
347.4 g/mol |
IUPAC名 |
acetic acid;N,N-dibenzyl-1-phenylmethanamine |
InChI |
InChI=1S/C21H21N.C2H4O2/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;1-2(3)4/h1-15H,16-18H2;1H3,(H,3,4) |
InChIキー |
XWIAZRSRQTXXJW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)





![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
